molecular formula C8H14N2O B3025341 1,8-Diazaspiro[4.5]decan-2-one CAS No. 1158749-93-9

1,8-Diazaspiro[4.5]decan-2-one

Cat. No. B3025341
CAS RN: 1158749-93-9
M. Wt: 154.21 g/mol
InChI Key: UXPXPVHFEUNLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,8-Diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C8H14N2O . It is a derivative of spiro[4.5]decan-2-one , which is a class of compounds that have been found to have various applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “1,8-Diazaspiro[4.5]decan-2-one” consists of a spirocyclic scaffold, which is a common feature in many bioactive compounds . The spirocyclic scaffold is characterized by two rings of different sizes sharing a single atom, which in this case is a nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “1,8-Diazaspiro[4.5]decan-2-one” are not available, related compounds such as 2,8-diazaspiro[4.5]decan-1-one derivatives have been studied for their reactivity. For instance, these compounds have been found to act as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death .

Scientific Research Applications

Inhibition of Necroptosis

1,8-Diazaspiro[4.5]decan-2-one derivatives have been found to be potent inhibitors of receptor interaction protein kinase 1 (RIPK1), a key driver in necroptosis, a form of programmed lytic cell death . Necroptosis has been recognized as an important factor in various inflammatory diseases . The compound 41, a derivative of 1,8-Diazaspiro[4.5]decan-2-one, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .

Treatment of Inflammatory Diseases

The inhibition of RIPK1 by 1,8-Diazaspiro[4.5]decan-2-one derivatives has shown therapeutic potential in many human diseases . For instance, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Development of New Chemotypes of RIPK1 Inhibitors

1,8-Diazaspiro[4.5]decan-2-one and its derivatives have been used in the discovery of new chemotypes of RIPK1 inhibitors . A virtual screening workflow led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound .

Selective TYK2/JAK1 Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been described as selective TYK2/JAK1 inhibitors . These inhibitors have shown excellent potency on TYK2/JAK1 kinases, with IC50 values of 6 and 37 nM, respectively .

Treatment of Inflammatory Bowel Disease

The superior derivative compound 48, a 2,8-diazaspiro[4.5]decan-1-one derivative, has demonstrated excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models . This suggests that compound 48 could be developed as a clinical candidate .

Regulation of Gene Expression and Cell Formation

The anti-inflammatory effect of compound 48 is mediated by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells . This highlights the potential of 1,8-Diazaspiro[4.5]decan-2-one derivatives in gene regulation and cell formation studies.

Future Directions

The future directions for “1,8-Diazaspiro[4.5]decan-2-one” and its derivatives could involve further exploration of their potential therapeutic applications. For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives have shown promise as potent RIPK1 inhibitors, suggesting potential for the treatment of diseases involving necroptosis .

properties

IUPAC Name

1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-1-2-8(10-7)3-5-9-6-4-8/h9H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPXPVHFEUNLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diazaspiro[4.5]decan-2-one

CAS RN

1158749-93-9
Record name 1,8-diazaspiro[4.5]decan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diazaspiro[4.5]decan-2-one
Reactant of Route 2
1,8-Diazaspiro[4.5]decan-2-one
Reactant of Route 3
1,8-Diazaspiro[4.5]decan-2-one
Reactant of Route 4
1,8-Diazaspiro[4.5]decan-2-one
Reactant of Route 5
1,8-Diazaspiro[4.5]decan-2-one
Reactant of Route 6
1,8-Diazaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.